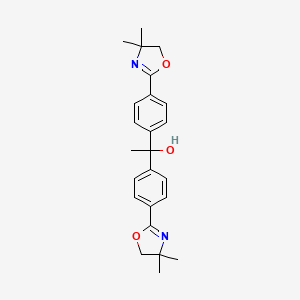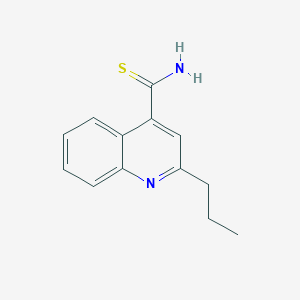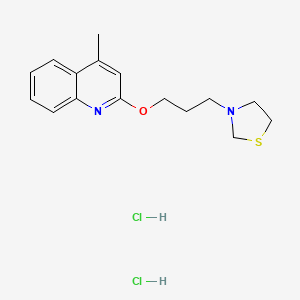
3-(3-(4-Methyl-2-quinolyloxy)propyl)thiazolidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride is a heterocyclic compound that combines a quinoline derivative with a thiazolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride typically involves the following steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized using various methods, such as the Friedländer synthesis, which involves the condensation of aniline with a carbonyl compound in the presence of an acid catalyst.
Attachment of the Propyl Chain: The quinoline derivative is then reacted with a propyl halide under basic conditions to introduce the propyl chain.
Formation of the Thiazolidine Ring: The propyl-substituted quinoline derivative is then reacted with a thiazolidine precursor, such as cysteamine, under acidic conditions to form the thiazolidine ring.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the thiazolidine derivative with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinoline ring, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propyl chain, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects could be explored in various disease models, particularly those involving microbial infections or cancer.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety may intercalate with DNA or inhibit topoisomerases, while the thiazolidine ring may interact with thiol-containing enzymes, leading to inhibition of their activity .
Vergleich Mit ähnlichen Verbindungen
Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain the quinoline moiety, are known for their antimalarial and antimicrobial activities.
Thiazolidine Derivatives: Compounds like pioglitazone and rosiglitazone, which contain the thiazolidine ring, are used as antidiabetic agents.
Uniqueness: 3-(3-((4-Methylquinolin-2-yl)oxy)propyl)thiazolidine dihydrochloride is unique in that it combines both the quinoline and thiazolidine moieties, potentially imparting a combination of biological activities that are not present in compounds containing only one of these moieties. This dual functionality may enhance its therapeutic potential and broaden its range of applications .
Eigenschaften
CAS-Nummer |
41288-13-5 |
|---|---|
Molekularformel |
C16H22Cl2N2OS |
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
3-[3-(4-methylquinolin-2-yl)oxypropyl]-1,3-thiazolidine;dihydrochloride |
InChI |
InChI=1S/C16H20N2OS.2ClH/c1-13-11-16(17-15-6-3-2-5-14(13)15)19-9-4-7-18-8-10-20-12-18;;/h2-3,5-6,11H,4,7-10,12H2,1H3;2*1H |
InChI-Schlüssel |
ITJWERYFHMJKKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC=CC=C12)OCCCN3CCSC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


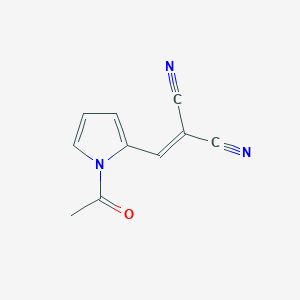
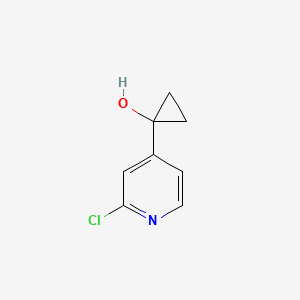
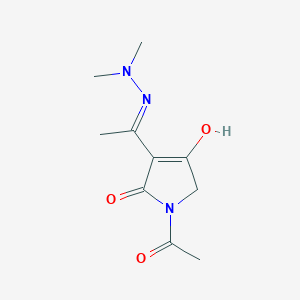
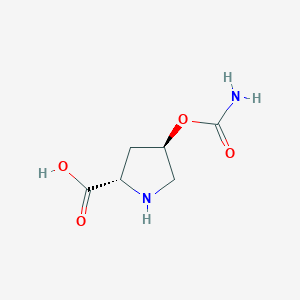

![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)



